molecular formula C21H23N5O4S B2402766 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021104-56-2

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2402766
CAS RN: 1021104-56-2
M. Wt: 441.51
InChI Key: RHLFZMJBBNPFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a pyridazine derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In We will also list as many future directions for research on this compound as possible.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is not fully understood. However, it has been reported to inhibit certain enzymes and signaling pathways that are involved in the progression of various diseases. For example, the compound has been shown to inhibit the activity of protein kinase B (Akt), which is involved in the survival and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. In vivo studies have shown that the compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine in lab experiments is its potential as a therapeutic agent for various diseases. The compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further studies. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by the compound, which could lead to the development of more targeted therapies for various diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in human clinical trials.

Synthesis Methods

The synthesis method of 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves several steps. One of the most common methods involves the reaction of 3,4-Dimethoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 4-(pyridin-3-ylsulfonyl)piperazine. The final step involves the reaction of the product with 2-chloro-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridine, which results in the formation of 3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential as a diagnostic tool for certain diseases.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-29-19-7-5-16(14-20(19)30-2)18-6-8-21(24-23-18)25-10-12-26(13-11-25)31(27,28)17-4-3-9-22-15-17/h3-9,14-15H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLFZMJBBNPFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine

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